molecular formula C14H11Cl2NO2 B2769945 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide CAS No. 36160-92-6

2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide

Cat. No.: B2769945
CAS No.: 36160-92-6
M. Wt: 296.15
InChI Key: LQBGPTCOVFQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide is an organic compound with the molecular formula C14H11Cl2NO2 It is a derivative of acetamide and is characterized by the presence of chloro and phenoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the target compound . The reaction conditions often involve the use of solvents such as acetone and catalysts like phosphorus trichloride (PCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. Techniques like high-temperature vacuum extraction and crystallization using solvents like petroleum ether and cyclohexane are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chloro groups .

Scientific Research Applications

2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both chloro and phenoxy groups attached to the phenyl ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-3-7-13(8-4-11)19-12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBGPTCOVFQOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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